Acetic acid, 2-((4R)-1-((1S)-2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-4-mercapto-3-piperidinylidene)-, (2Z)-

Description

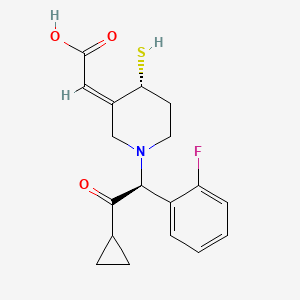

The compound "Acetic acid, 2-((4R)-1-((1S)-2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-4-mercapto-3-piperidinylidene)-, (2Z)-" is a structurally complex molecule featuring:

- A piperidinylidene core with a stereospecific (4R) configuration and a mercapto (-SH) group at position 2.

- A (1S)-2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl substituent, introducing cyclopropane and fluorinated aromatic moieties.

- A (2Z)-configured acetic acid side chain.

Its stereochemistry and substituent arrangement likely influence binding affinity, metabolic stability, and solubility .

Properties

IUPAC Name |

(2Z)-2-[(4R)-1-[(1S)-2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-sulfanylpiperidin-3-ylidene]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FNO3S/c19-14-4-2-1-3-13(14)17(18(23)11-5-6-11)20-8-7-15(24)12(10-20)9-16(21)22/h1-4,9,11,15,17,24H,5-8,10H2,(H,21,22)/b12-9-/t15-,17+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWUQVNSJSJHFPS-QHXWSXNTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C(C2=CC=CC=C2F)N3CCC(C(=CC(=O)O)C3)S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C/C(=C/C(=O)O)/[C@@H]1S)[C@@H](C2=CC=CC=C2F)C(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866761-71-9 |

Source

|

| Record name | R-125690 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866761719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | R-125690 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QP6CO5BO8X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Findings from Structural Analysis

Stereochemical Complexity : The target compound’s (4R,1S,2Z) configuration distinguishes it from simpler analogs like [1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]acetic acid, which lacks defined stereocenters . This complexity may enhance target selectivity but complicate synthesis.

Fluorinated vs. Chlorinated Aromatics : The 2-fluorophenyl group in the target compound offers moderate lipophilicity (compared to chlorinated analogs in ), balancing solubility and membrane penetration.

Cyclopropane vs. Larger Substituents : The cyclopropane moiety may confer metabolic stability over bulkier groups like isopropylsulfonyl in , though this requires experimental validation.

Functional Implications

- Binding Affinity : Fluorinated and chlorinated aromatic systems (as in ) are common in kinase inhibitors. The target compound’s 2-fluorophenyl group may mimic tyrosine or histidine residues in enzyme active sites.

- Solubility Limitations: High molecular weight (~500 g/mol) and lipophilic groups (cyclopropane, fluorophenyl) suggest poor aqueous solubility, a challenge shared with the thiazolidinone derivative (479.6 g/mol, XLogP3 = 4.9) .

- Synthetic Feasibility : The stereospecific piperidinylidene core and Z-configured acetic acid side chain likely require advanced asymmetric synthesis techniques, unlike simpler piperazine analogs .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for confirming the stereochemical configuration of this compound?

- Methodology : Use chiral HPLC with a mobile phase optimized for polar compounds. For example, a mixture of methanol and a sodium acetate/sodium 1-octanesulfonate buffer (pH 4.6) in a 65:35 ratio can resolve enantiomers . Pair this with nuclear Overhauser effect (NOE) NMR experiments to validate spatial arrangements of the cyclopropyl and fluorophenyl groups. Computational modeling (e.g., density functional theory) can further corroborate stereochemical assignments by comparing calculated vs. observed spectra.

Q. How can researchers optimize the synthesis of this compound given its complex piperidinylidene and mercapto substituents?

- Methodology : Follow multi-step protocols from analogous piperidine derivatives. For example, a patent describes a synthesis involving deprotection of a benzyl ether intermediate under acidic conditions to yield hydroxylated analogs . Adapt this by introducing a thiol-protecting group (e.g., trityl) during the piperidine ring formation to prevent undesired disulfide formation. Monitor reaction progress via LC-MS with the buffer system in .

Advanced Research Questions

Q. How can conflicting data on the reactivity of the 4-mercapto group in this compound be resolved?

- Methodology : Perform kinetic studies under controlled pH and temperature to assess thiol stability. Use UV-Vis spectroscopy to track thiolate anion formation (λ ~ 240 nm). Compare results with computational predictions of thiol pKa values using software like COSMOtherm. Integrate findings with safety data on thiol handling (e.g., avoiding oxidative conditions) . If contradictions persist, apply fractional factorial design to isolate variables (e.g., solvent polarity, counterion effects) .

Q. What experimental strategies can elucidate the role of the (2Z)-configuration in biological activity?

- Methodology : Synthesize both (2Z)- and (2E)-isomers via Wittig reactions with stereoselective control. Use X-ray crystallography to confirm geometry, referencing structural data from similar phenylacetic acid derivatives . Test isomers in receptor-binding assays (e.g., fluorescence polarization) to correlate configuration with affinity. If activity differs, employ molecular dynamics simulations to model isomer-receptor interactions .

Q. How can researchers integrate this compound into a theoretical framework for drug discovery?

- Methodology : Link its structure-activity relationships (SAR) to established pharmacophore models. For instance, the 2-fluorophenyl group may mimic tyrosine residues in kinase inhibitors. Validate this by docking studies using AutoDock Vina, comparing binding poses with known inhibitors. Align findings with guiding principles of evidence-based inquiry, such as connecting SAR to broader theories of ligand-receptor dynamics .

Data Analysis & Contradiction Resolution

Q. How should discrepancies in impurity profiles between synthesis batches be addressed?

- Methodology : Use high-resolution LC-MS with a sodium 1-octanesulfonate-based mobile phase to identify impurities. Compare retention times and fragmentation patterns with reference standards (e.g., phenylacetic acid byproducts ). If impurities arise from racemization, optimize reaction conditions (e.g., lower temperature, chiral catalysts) and apply quality-by-design (QbD) principles to minimize variability .

Q. What statistical approaches are suitable for analyzing the compound’s stability under varying storage conditions?

- Methodology : Design a stability study using a 2^3 factorial design (factors: temperature, humidity, light exposure). Analyze degradation products via HPLC and apply multivariate analysis (e.g., PCA) to identify dominant degradation pathways. Reference degradation kinetics of similar mercapto-containing compounds to contextualize results.

Methodological Innovation

Q. Can AI-driven tools enhance the prediction of this compound’s metabolic pathways?

- Methodology : Train machine learning models on datasets of piperidine and thiol metabolism (e.g., CYP450 isoform specificity). Use COMSOL Multiphysics to simulate hepatic clearance rates, integrating physicochemical properties (logP, solubility) from experimental data . Validate predictions with in vitro microsomal assays.

Q. How can researchers leverage hybrid methodologies to study the compound’s solid-state behavior?

- Methodology : Combine differential scanning calorimetry (DSC) with synchrotron-based X-ray powder diffraction (XRPD) to characterize polymorphs. Cross-reference with computational crystal structure prediction (CSP) tools like Mercury CSD. For hygroscopicity, use dynamic vapor sorption (DVS) paired with molecular dynamics simulations of water interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.